5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a chemical compound with the CAS Number: 2090845-03-5 . It has a molecular weight of 113.12 and is a liquid at room temperature . The IUPAC name for this compound is 5-methyl-2,5-dihydroisoxazole-3-carbaldehyde .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2-4,6H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Agents Synthesis
A study explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. These compounds, synthesized via formylation, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial efficacy was supported by molecular docking studies showing good inhibition of the E. coli MurB enzyme, indicating potential as antimicrobial agents (Bhat et al., 2016).
Mild Synthesis Approach
Another study presented a mild and efficient method for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, showcasing a safe process by avoiding hazardous conditions and achieving essentially quantitative yields. This illustrates the compound's versatility in organic synthesis and potential for further functionalization (Journet et al., 2001).
Heterocyclic Compound Synthesis
Research on the preparation of N-unsubstituted 1,2,4-triazole-3-carbaldehydes highlighted the stability and dimerization properties of these compounds, providing insights into their structural behavior and potential applications in developing novel heterocyclic compounds with specific properties (Browne, 1971).
Ionic Liquid Mediated Reactions
The use of ionic liquids for Knoevenagel condensation reactions involving aromatic aldehydes demonstrated higher yields and shorter reaction times compared to conventional methods. This finding underscores the role of novel reaction media in enhancing the efficiency of chemical syntheses involving carbaldehydes (Hangarge et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target genome polyprotein . Genome polyproteins play a crucial role in the life cycle of certain viruses, and targeting these proteins can disrupt viral replication.
Mode of Action
It’s known that oxazoles and their derivatives interact with their targets via the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the target’s structure and function, potentially inhibiting its activity.
Biochemical Pathways
Oxazoles and their derivatives are known to interfere with various biological pathways, including those involved in viral replication .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may inhibit the activity of its target proteins, leading to disruption of the associated biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific enzymes, proteins, and other biomolecules that 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde interacts with are yet to be identified.
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives are known to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFIQITMBYKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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